molecular formula C16H11NO2 B12608493 Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- CAS No. 871231-68-4

Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-

Cat. No.: B12608493
CAS No.: 871231-68-4
M. Wt: 249.26 g/mol
InChI Key: DOQVZBGCUNRVAE-HOTGVXAUSA-N
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Description

Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- is an organic compound with the molecular formula C16H11NO2. This compound features a benzoyloxiranyl group attached to a benzonitrile moiety. It is known for its unique structural properties, which include a three-membered oxirane ring and a nitrile group, making it a subject of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to yield benzonitrile. This process can be optimized using ionic liquids as co-solvents and catalysts, which simplifies the separation process and enhances yield .

Industrial Production Methods

Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxirane derivatives, primary amines, and various substituted benzonitrile compounds .

Scientific Research Applications

Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pesticides, and advanced coatings

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- involves its interaction with molecular targets through its nitrile and oxirane groups. These functional groups can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The pathways involved often include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

871231-68-4

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

4-[(2S,3R)-3-benzoyloxiran-2-yl]benzonitrile

InChI

InChI=1S/C16H11NO2/c17-10-11-6-8-13(9-7-11)15-16(19-15)14(18)12-4-2-1-3-5-12/h1-9,15-16H/t15-,16-/m0/s1

InChI Key

DOQVZBGCUNRVAE-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@H]2[C@@H](O2)C3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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